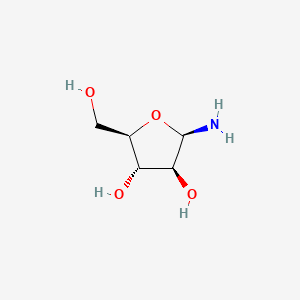
beta-D-Arabinofuranosylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Arabinofuranosylamine: is a compound that belongs to the class of arabinofuranosyl derivatives These compounds are characterized by the presence of an arabinose sugar moiety in their structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of beta-D-Arabinofuranosylamine typically involves the conversion of arabinose derivatives. One common method includes the treatment of 1-beta-D-arabinofuranosylcytosine with organic carbonates such as diphenyl carbonate or N,N’-thiocarbonyl-diimidazole . Another method involves the use of hexamethyldisilazane and a C1-C3 acylamide under reduced pressure and heating conditions .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques and continuous monitoring of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: Beta-D-Arabinofuranosylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arabinofuranosyl derivatives with additional functional groups, while reduction can produce simpler sugar alcohols.
Aplicaciones Científicas De Investigación
Beta-D-Arabinofuranosylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying carbohydrate chemistry.
Biology: The compound is utilized in the study of glycosylation processes and enzyme-substrate interactions.
Medicine: this compound derivatives are investigated for their potential antiviral and anticancer properties.
Mecanismo De Acción
The mechanism of action of beta-D-Arabinofuranosylamine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the reproduction of leukemic cells by interfering with the reduction of cytidylic acid to 2’-deoxycytidylic acid . This inhibition is crucial for its potential use in cancer therapy. Additionally, the compound’s antiviral activity is attributed to its ability to inhibit viral DNA synthesis .
Comparación Con Compuestos Similares
Beta-D-Arabinofuranosylamine can be compared with other similar compounds such as:
9-beta-D-Arabinofuranosyladenine (AraA): Known for its antiviral properties and used in the treatment of herpes infections.
1-beta-D-Arabinofuranosylcytosine (AraC): Widely used in chemotherapy for treating certain types of leukemia.
Uniqueness: this compound stands out due to its unique combination of chemical properties and potential applications across various fields. Its ability to undergo diverse chemical reactions and its significant role in scientific research make it a valuable compound for further exploration.
Propiedades
Número CAS |
68331-73-7 |
|---|---|
Fórmula molecular |
C5H11NO4 |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-2-amino-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(1-7)10-5/h2-5,7-9H,1,6H2/t2-,3-,4+,5-/m1/s1 |
Clave InChI |
UUSMORJRYZFLSS-SQOUGZDYSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@@H](O1)N)O)O)O |
SMILES canónico |
C(C1C(C(C(O1)N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







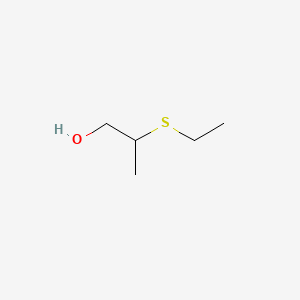
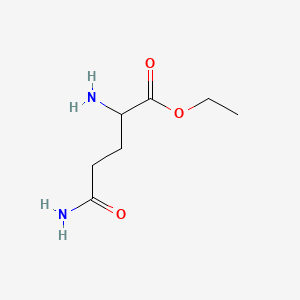
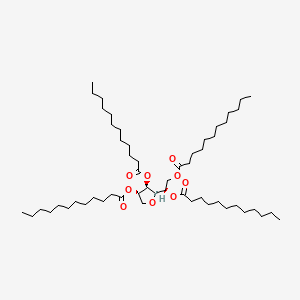
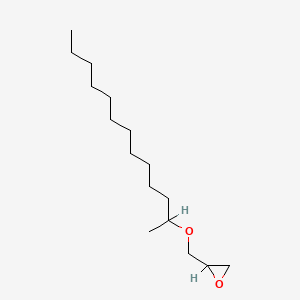
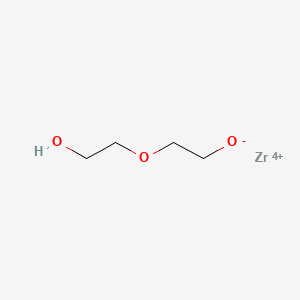
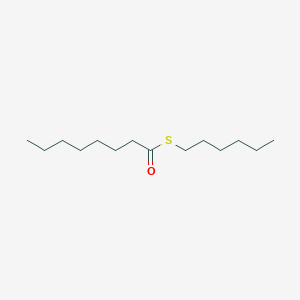
![1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone](/img/structure/B12657654.png)
![8-oxa-14-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12657658.png)

